molecular formula C21H25N3O4 B11076766 (3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)butanamide

(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)butanamide

Cat. No.: B11076766
M. Wt: 383.4 g/mol
InChI Key: CWWPIZIPJIHINV-VLGSPTGOSA-N
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Description

(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide is a complex organic compound with a unique structure that includes a morpholine ring, a spirocyclopentane-isoquinoline moiety, and a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the spiro[cyclopentane-1,3’-isoquinoline] intermediate, which is then coupled with a morpholine derivative. The final step involves the formation of the butanamide moiety under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the isoquinoline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxandrolone: A synthetic anabolic steroid with a similar structural motif.

    Fluoxymesterone: Another anabolic steroid with comparable chemical properties.

Uniqueness

(3E)-4-(morpholin-4-yl)-2,4-dioxo-3-(2’H-spiro[cyclopentane-1,3’-isoquinolin]-1’(4’H)-ylidene)butanamide is unique due to its spirocyclic structure and the presence of both morpholine and isoquinoline moieties. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

(Z)-2-hydroxy-4-morpholin-4-yl-4-oxo-3-spiro[4H-isoquinoline-3,1'-cyclopentane]-1-ylbut-2-enamide

InChI

InChI=1S/C21H25N3O4/c22-19(26)18(25)16(20(27)24-9-11-28-12-10-24)17-15-6-2-1-5-14(15)13-21(23-17)7-3-4-8-21/h1-2,5-6,25H,3-4,7-13H2,(H2,22,26)/b18-16-

InChI Key

CWWPIZIPJIHINV-VLGSPTGOSA-N

Isomeric SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=N2)/C(=C(\C(=O)N)/O)/C(=O)N4CCOCC4

Canonical SMILES

C1CCC2(C1)CC3=CC=CC=C3C(=N2)C(=C(C(=O)N)O)C(=O)N4CCOCC4

Origin of Product

United States

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